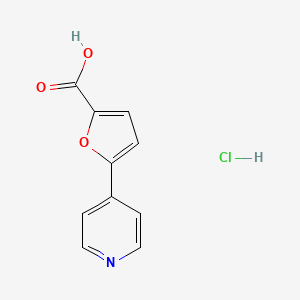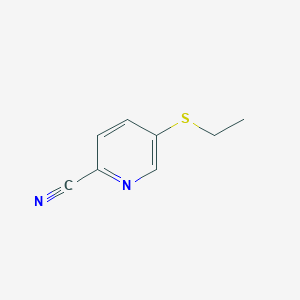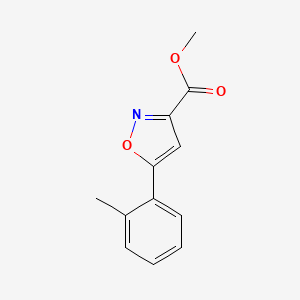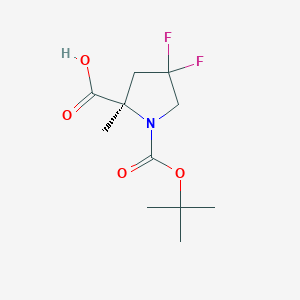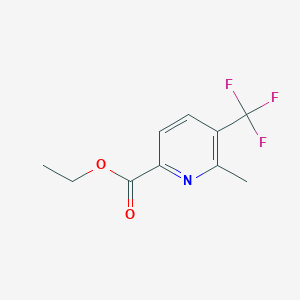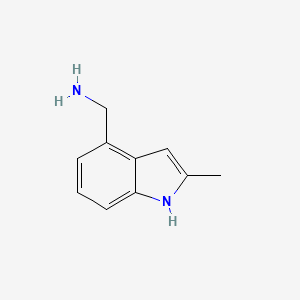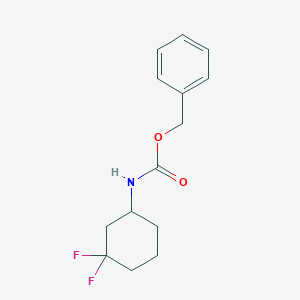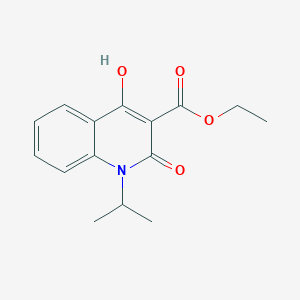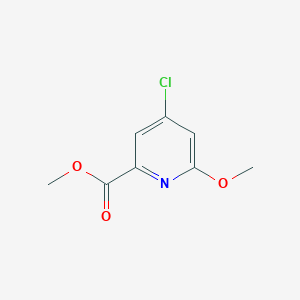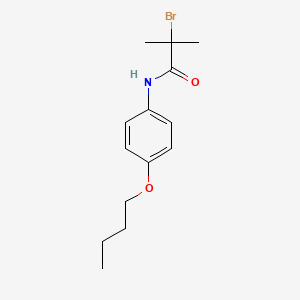
2-bromo-N-(4-butoxyphenyl)-2-methylpropanamide
Descripción general
Descripción
“2-Bromo-N-(4-butoxyphenyl)acetamide” is a biochemical used for proteomics research . Its molecular formula is C12H16BrNO2 and it has a molecular weight of 286.16 .
Molecular Structure Analysis
The molecular structure of “2-Bromo-N-(4-butoxyphenyl)acetamide” is represented by the formula C12H16BrNO2 . This suggests that the compound contains 12 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms.Aplicaciones Científicas De Investigación
Toxic Neuropathies and Mechanistic Insights
Research on toxic neuropathies, including those caused by brominated compounds like 2,5-Hexanedione and acrylamide, offers insights into the mechanisms of neurotoxicity. These studies emphasize the importance of understanding the chemical nature of neurotoxicants to guide molecular-level research towards elucidating their mechanisms of action (LoPachin & Gavin, 2015).
Environmental and Health Impacts of Brominated Compounds
Reviews on the toxicity of brominated compounds, such as 2‐Bromopropane, highlight their severe toxic effects on reproductive and hematopoietic systems in both humans and animals. These reviews are crucial for understanding the broader implications of handling and studying brominated substances, potentially including 2-bromo-N-(4-butoxyphenyl)-2-methylpropanamide (Takeuchi, Ichihara, & Kamijima, 1997).
Synthesis and Chemical Research
Studies on the practical synthesis of complex molecules, such as 2-Fluoro-4-bromobiphenyl, demonstrate the ongoing advancements in chemical synthesis techniques. These methodologies can be relevant for synthesizing and studying the properties and applications of specific brominated compounds, including 2-bromo-N-(4-butoxyphenyl)-2-methylpropanamide (Qiu, Gu, Zhang, & Xu, 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-N-(4-butoxyphenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-4-5-10-18-12-8-6-11(7-9-12)16-13(17)14(2,3)15/h6-9H,4-5,10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFAQMQQBSRBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-butoxyphenyl)-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B1404357.png)
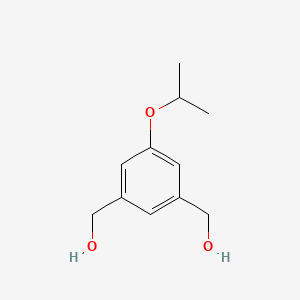
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B1404361.png)

